

# Kinase profiling of Tirabrutinib hydrochloride to identify off-target interactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tirabrutinib hydrochloride

Cat. No.: B611381 Get Quote

# Tirabrutinib Hydrochloride: A Comparative Kinase Profiling Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of **Tirabrutinib hydrochloride** against other Bruton's Tyrosine Kinase (BTK) inhibitors. The information is supported by experimental data to aid in evaluating its off-target interaction potential.

Tirabrutinib is a second-generation, irreversible BTK inhibitor that has demonstrated high selectivity and potency.[1][2] Understanding the kinase selectivity of a drug is crucial for predicting its potential off-target effects and overall safety profile. This guide summarizes the available quantitative data, details the experimental methodologies used for kinase profiling, and provides visual representations of key pathways and workflows.

## **Comparative Kinase Inhibition Profile**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tirabrutinib and other commercially available BTK inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency. This data has been collated from various independent studies and highlights the differences in selectivity among these inhibitors.



| Kinase       | Tirabrutinib<br>IC50 (nM) | Ibrutinib IC50<br>(nM) | Acalabrutinib<br>IC50 (nM) | Zanubrutinib<br>IC50 (nM) |
|--------------|---------------------------|------------------------|----------------------------|---------------------------|
| BTK          | 2.89[3]                   | 0.5[4]                 | 5.1[5]                     | 0.9[6]                    |
| TEC          | 20.9[3]                   | 78[7]                  | >1000[5]                   | 1.8[6]                    |
| ITK          | >10000[3]                 | 10.6[7]                | >1000[5]                   | 62.7[6]                   |
| EGFR         | >10000[3]                 | 5.6[7]                 | >1000[5]                   | >10000[6]                 |
| ERBB2 (HER2) | >10000[3]                 | 9.4[7]                 | >1000[5]                   | >10000[6]                 |
| JAK3         | >10000[3]                 | 16[7]                  | >1000[5]                   | 3.4[6]                    |
| BLK          | 4.6[3]                    | 0.8[7]                 | -                          | -                         |
| BMX          | 3.6[3]                    | 1.3[7]                 | -                          | -                         |
| CSK          | 470[3]                    | 2.3[8]                 | -                          | -                         |
| FYN          | >10000[3]                 | -                      | -                          | -                         |
| LCK          | >10000[3]                 | -                      | -                          | -                         |
| LYN          | >10000[3]                 | -                      | -                          | -                         |
| SRC          | >10000[3]                 | 20.3[7]                | -                          | -                         |

Note: The IC50 values are sourced from multiple publications and assays, which may have slight variations in experimental conditions. Direct comparison should be made with caution. A comprehensive screen of Tirabrutinib against 442 kinases at a concentration of 300 nM showed significant inhibition (>65%) for only five kinases: BTK (97%), TEC (92.2%), BMX (89%), HUNK (89%), and RIPK2 (67%).[3]

## **Experimental Protocols**

The kinase inhibition data presented in this guide were primarily generated using radiometric and fluorescence-based kinase assays. Below are detailed protocols for these key experimental methodologies.

## **Radiometric Kinase Assay (Dot Blot Method)**



This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

#### Materials:

- Kinase of interest
- Substrate peptide
- [y-32P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
- Test compounds (e.g., Tirabrutinib) dissolved in DMSO
- Phosphocellulose paper (P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter or phosphorimager

#### Procedure:

- Prepare a reaction mixture containing the kinase and its specific substrate peptide in the kinase reaction buffer.
- Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Stop the reaction by spotting a small volume of the reaction mixture onto the P81 phosphocellulose paper.



- Wash the P81 paper extensively with the wash buffer to remove unincorporated [ $\gamma$ -32P]ATP.
- Dry the P81 paper.
- Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

## Fluorescence-Based Kinase Assays

These assays utilize changes in fluorescence properties to measure kinase activity and are amenable to high-throughput screening.

1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.

#### Materials:

- Kinase of interest (tagged, e.g., with GST or His)
- LanthaScreen<sup>™</sup> Certified Antibody (Europium-labeled anti-tag antibody)
- Alexa Fluor<sup>™</sup> 647-labeled Kinase Tracer
- Kinase buffer
- Test compounds

#### Procedure:

• Prepare a mixture of the kinase and the Europium-labeled antibody in the kinase buffer.



- Add the test compound at various concentrations to the wells of a microplate.
- Add the kinase/antibody mixture to the wells.
- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).
- Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound.
- Determine the IC50 value as described for the radiometric assay.[11][12][13]
- 2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay is based on the differential cleavage of a FRET-labeled peptide substrate by a development reagent after the kinase reaction.

#### Materials:

- Kinase of interest
- Z'-LYTE™ FRET-peptide substrate
- ATP
- Kinase buffer
- Development Reagent
- Stop Reagent
- · Test compounds

#### Procedure:



- Perform the kinase reaction by incubating the kinase, the FRET-peptide substrate, and ATP in the presence of various concentrations of the test compound.
- After the kinase reaction, add the Development Reagent, which is a protease that specifically cleaves the non-phosphorylated FRET-peptide.
- Incubate to allow for the cleavage reaction to occur.
- Add the Stop Reagent to terminate the development reaction.
- Read the fluorescence at two wavelengths (for the two fluorophores on the peptide) on a fluorescence plate reader.
- Calculate the emission ratio. A higher ratio indicates more phosphorylated (uncleaved)
  peptide and thus higher kinase activity.
- Determine the percentage of inhibition and the IC50 value.[2][14][15]

### **Visualizations**

The following diagrams illustrate key concepts related to kinase profiling and BTK signaling.





#### Click to download full resolution via product page

Caption: A generalized workflow for in vitro kinase profiling experiments.





#### Click to download full resolution via product page

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and inhibitor interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific US [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific US [thermofisher.com]



 To cite this document: BenchChem. [Kinase profiling of Tirabrutinib hydrochloride to identify off-target interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611381#kinase-profiling-of-tirabrutinib-hydrochlorideto-identify-off-target-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com